1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane
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Overview
Description
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a 3-methoxy-3-methylbut-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of 3-methoxy-3-methylbut-1-yne with a dichlorocarbene source, such as chloroform in the presence of a strong base like potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of hydroxyl or amino-substituted cyclopropanes.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of cyclopropane derivatives with hydrogen or alkyl groups.
Scientific Research Applications
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, facilitating nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,3-Dichloro-2-methyl-propene
Uniqueness
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
54158-73-5 |
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Molecular Formula |
C9H12Cl2O |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
1,1-dichloro-2-(3-methoxy-3-methylbut-1-ynyl)cyclopropane |
InChI |
InChI=1S/C9H12Cl2O/c1-8(2,12-3)5-4-7-6-9(7,10)11/h7H,6H2,1-3H3 |
InChI Key |
ZRCWTOLRIOEVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1CC1(Cl)Cl)OC |
Origin of Product |
United States |
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